Product packaging for (3'-Ethoxy-biphenyl-4-yl)-acetic acid(Cat. No.:CAS No. 669713-69-3)

(3'-Ethoxy-biphenyl-4-yl)-acetic acid

Cat. No.: B1272343
CAS No.: 669713-69-3
M. Wt: 256.3 g/mol
InChI Key: ONBXLKUZTMSDIK-UHFFFAOYSA-N
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Description

(3'-Ethoxy-biphenyl-4-yl)-acetic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1272343 (3'-Ethoxy-biphenyl-4-yl)-acetic acid CAS No. 669713-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXLKUZTMSDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374468
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-69-3
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Biphenyl Acetic Acid Derivatives in Advanced Organic Synthesis

Biphenyl (B1667301) acetic acid derivatives represent a significant class of organic compounds characterized by a biphenyl core—two phenyl rings linked by a single carbon-carbon bond—with an acetic acid moiety attached. ontosight.aiontosight.ai This structural framework is a cornerstone in advanced organic chemistry and medicinal chemistry. Biphenyl derivatives are recognized as crucial intermediates for the creation of a wide array of valuable molecules, including pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). ajgreenchem.comrsc.org

The versatility of the biphenyl scaffold allows for extensive functionalization, enabling chemists to modulate the molecule's physical, chemical, and biological properties. In organic synthesis, these derivatives are often constructed using powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely used method. ajgreenchem.com This reaction facilitates the formation of the critical aryl-aryl bond by coupling a boronic acid with a halide, catalyzed by a palladium complex. ajgreenchem.com The presence of the acetic acid group provides a reactive handle for further chemical transformations, such as esterification or amidation, expanding the synthetic possibilities. mdpi.comjocpr.com The inherent biological activities associated with this class, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for drug discovery and development programs. ontosight.airsc.org

Significance of the Ethoxy Substituent Within Biphenyl Architectures

The introduction of substituents onto the biphenyl (B1667301) backbone is a key strategy for fine-tuning molecular properties. An ethoxy group (-OCH₂CH₃), as seen in (3'-Ethoxy-biphenyl-4-yl)-acetic acid, is an electron-donating group that can influence the electronic environment of the aromatic ring to which it is attached. This can affect the reactivity of the biphenyl system in subsequent chemical reactions, such as electrophilic aromatic substitution.

Overview of Contemporary Academic Research Directions for Biphenyl Carboxylic Acids

Classical Synthetic Approaches for Biphenyl Core Functionalization

Classical methods for synthesizing biphenyl derivatives often involve step-wise functionalization of a pre-existing biphenyl core or the formation of the core through reactions that predate modern cross-coupling chemistry.

Friedel-Crafts Acylation and Subsequent Derivative Synthesis

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org For a biphenyl starting material, this reaction typically occurs at the para-position due to steric and electronic effects. elsevierpure.com

A plausible classical route to a precursor of this compound could begin with 3-ethoxybiphenyl. However, the acylation of substituted biphenyls can lead to mixtures of isomers. A more controlled approach involves the acylation of biphenyl itself, followed by the introduction of the ethoxy group in a later step, though this adds complexity.

A common strategy involves reacting biphenyl with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govchegg.com To directly form a precursor for the acetic acid side chain, chloroacetyl chloride could be used. The resulting 4-(chloroacetyl)biphenyl can then be converted to the target acetic acid derivative through various multi-step sequences, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Table 1: Key Features of Friedel-Crafts Acylation for Biphenyl Functionalization

ParameterDescriptionCommon Reagents/ConditionsReference
Reaction TypeElectrophilic Aromatic Substitution- organic-chemistry.org
SubstrateBiphenyl or a substituted derivative- nih.gov
Acylating AgentIntroduces the acyl (R-C=O) groupAcetyl chloride, Acetic anhydride, Chloroacetyl chloride nih.gov
CatalystLewis acid to activate the acylating agentAlCl₃, FeCl₃, Fe₂O₃ nih.gov
Key IntermediateAn aryl ketone (e.g., 4-acetylbiphenyl)- chegg.com

Esterification and Hydrolysis Pathways to Acetic Acid Moiety

The introduction of the acetic acid group often proceeds via an ester intermediate, which is then hydrolyzed in a final step. libretexts.orglibretexts.org This pathway is versatile and can be applied to a biphenyl scaffold that has already been constructed.

For instance, a synthetic route could build the (3'-Ethoxy-biphenyl-4-yl)methanol intermediate. This alcohol can be converted to the corresponding acetic acid through a two-step process:

Conversion to a Nitrile: The alcohol is first converted to a halide (e.g., (3'-Ethoxy-biphenyl-4-yl)methyl bromide) and then reacted with a cyanide salt (e.g., NaCN) to form (3'-Ethoxy-biphenyl-4-yl)acetonitrile.

Hydrolysis: The nitrile is then subjected to acidic or basic hydrolysis, which converts the cyano group into a carboxylic acid moiety.

Alternatively, a common industrial process for a structurally related compound, 3-Ethoxy-4-(ethoxycarbonyl)-phenyl acetic acid, involves the hydrolysis of a diester. google.com In this type of synthesis, the final step is a selective saponification (basic hydrolysis) where one of the ester groups is converted to a carboxylate salt, followed by acidification to yield the final acetic acid. libretexts.orglibretexts.org The classic Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is the reverse of this hydrolysis process. masterorganicchemistry.comwikipedia.org

Modern Cross-Coupling Strategies for Biphenyl Scaffolds

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. These methods are particularly powerful for constructing biaryl systems. rsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is the most widely used method for synthesizing biphenyls and their derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. rsc.orglibretexts.orgyoutube.com

The synthesis of this compound via this method would involve the coupling of two key fragments:

An aryl halide or triflate, such as ethyl (4-bromophenyl)acetate.

An arylboronic acid or ester, such as (3-ethoxyphenyl)boronic acid.

The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. acs.orgresearchgate.netajgreenchem.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

ComponentExamplesPurposeReference
Aryl Halide/TriflateEthyl (4-bromophenyl)acetate, 1-Bromo-3-ethoxybenzeneElectrophilic coupling partner acs.orgajgreenchem.com
Arylboronic Acid/Ester(3-Ethoxyphenyl)boronic acid, (4-(Methoxycarbonylmethyl)phenyl)boronic acidNucleophilic coupling partner acs.orgresearchgate.net
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂Catalyzes the C-C bond formation acs.orgajgreenchem.comacs.org
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species for transmetalation youtube.comacs.orgresearchgate.net
Solvent SystemDME/H₂O, Toluene, 1,4-Dioxane/H₂O, MeOH/H₂OSolubilizes reactants and facilitates the reaction acs.orgajgreenchem.com

Following the successful coupling to form ethyl (3'-ethoxy-biphenyl-4-yl)acetate, a simple hydrolysis step yields the final product, this compound.

Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is predominant, other transition metal-catalyzed couplings can also be employed for the formation of the biphenyl core. These reactions differ primarily in the nature of the organometallic nucleophile used. ustc.edu.cn

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organic halide. It is known for its high reactivity and functional group tolerance. The formation of the biphenyl could involve coupling a (3-ethoxyphenyl)zinc halide with a (4-halophenyl)acetic acid ester. acs.org

Stille Coupling: Involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. While effective, the toxicity of the tin reagents and byproducts has made it less favorable than the Suzuki coupling.

Kumada Coupling: This method employs a Grignard reagent (organomagnesium) as the nucleophile, typically with a nickel or palladium catalyst. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halide molecules. Modern variations of this reaction can be performed under milder conditions than the traditional high-temperature process. ustc.edu.cn

Advanced and Optimized Synthetic Routes

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly ("green") syntheses for complex molecules. For biphenyl carboxylic acids, this includes optimizing catalyst systems and reaction conditions.

An example of an advanced approach is the use of highly active, water-soluble nanocatalysts. A fullerene-supported PdCl₂ nanocatalyst has been shown to effectively catalyze the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids in water at room temperature, achieving high yields with very low catalyst loading (0.05 mol%). researchgate.net Such systems offer advantages in terms of catalyst recycling and reduced use of organic solvents.

Stereoselective and Regioselective Synthesis of Biphenyl Derivatives

The construction of biphenyl compounds with specific spatial arrangements of atoms is a significant area of research. researchgate.net Axially chiral biaryl skeletons, a key feature in many biologically active molecules and catalysts, can be synthesized with a high degree of stereocontrol. researchgate.netnih.gov One prominent method is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction joins two different molecules, an aryl halide and an aryl boronic acid, with the help of a palladium catalyst. nih.gov By using chiral ligands, which are molecules that bind to the palladium catalyst, it is possible to influence the 3D structure of the resulting biphenyl product, leading to high enantioselectivity. researchgate.netnih.gov

The regioselectivity, or the specific placement of functional groups on the biphenyl rings, is also a critical aspect of synthesis. researchgate.net For instance, in electrophilic aromatic substitution reactions, the existing substituents on a biphenyl ring direct incoming groups to specific positions (ortho, meta, or para). pearson.comwikipedia.org The phenyl group itself is an ortho, para-directing group, meaning it activates these positions for substitution. pearson.com The regioselectivity can be controlled by carefully choosing the starting materials and reaction conditions. For example, the halogenation of biphenyls can be directed to specific positions to facilitate the subsequent introduction of other functional groups. researchgate.net

Reaction TypeKey FeatureExample Application
Asymmetric Suzuki-Miyaura CouplingEnantioselective C-C bond formationSynthesis of axially chiral biaryl amides
Directed HalogenationRegioselective introduction of functional groupsPreparation of polyhydroxylated biphenyls

Deprotonation-Quenching Reactions for Carboxylic Acid Introduction

A common method for introducing a carboxylic acid group onto an aromatic ring involves a deprotonation-quenching sequence. libretexts.orgyoutube.com In this two-step process, a strong base is used to remove a proton (deprotonation) from the aromatic ring, creating a highly reactive carbanion. youtube.com This carbanion is then "quenched" by reacting it with an electrophile, such as carbon dioxide (in the form of dry ice), to form a carboxylate. cmu.edu Subsequent acidification yields the desired carboxylic acid. libretexts.orgyoutube.com

This method is particularly useful for adding the acetic acid moiety to the biphenyl structure. The choice of base and reaction conditions is crucial to ensure that the deprotonation occurs at the desired position on the biphenyl ring. The acidity of the protons on the aromatic rings is influenced by the existing substituents.

Application of Rearrangement Reactions (e.g., Claisen Rearrangement) in Biphenyl Synthesis

Rearrangement reactions, where the atoms of a molecule are rearranged to form a new structure, can be a powerful tool in organic synthesis. wikipedia.orgorganic-chemistry.org The Claisen rearrangement, a youtube.comyoutube.com-sigmatropic rearrangement, is a classic example that can be applied to the synthesis of biphenyl derivatives. masterorganicchemistry.comresearchgate.net In the context of biphenyl synthesis, an allyl aryl ether can be heated to induce an intramolecular rearrangement, forming an ortho-allylphenol. libretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

While not a direct method for forming the biphenyl core itself, the Claisen rearrangement can be used to introduce functionalized side chains onto a pre-existing biphenyl scaffold. For example, if one of the phenyl rings of a biphenyl molecule has a hydroxyl group, it can be converted to an allyl ether and then subjected to a Claisen rearrangement to introduce an allyl group at the ortho position. This allyl group can then be further modified to create the desired acetic acid side chain.

Variations of the Claisen rearrangement, such as the Eschenmoser-Claisen and Ireland-Claisen rearrangements, offer greater control over the reaction conditions and the stereochemistry of the product. wikipedia.org

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. acs.orgscilit.com For compounds like this compound, process optimization is key to ensuring a safe, efficient, and cost-effective manufacturing process. acs.org

One of the primary considerations is the choice of catalyst. While homogeneous catalysts like those used in the Suzuki-Miyaura reaction are highly effective, they can be difficult to remove from the final product. acs.org For industrial applications, heterogeneous catalysts, such as palladium on carbon (Pd/C), are often preferred because they can be easily filtered out of the reaction mixture. acs.orgscilit.com

Process optimization also involves fine-tuning reaction parameters such as temperature, pressure, solvent, and the concentration of reactants and catalysts. nih.gov For example, in the Suzuki-Miyaura coupling, the choice of base and solvent system can significantly impact the reaction yield and purity of the product. nih.govresearchgate.net The development of "one-pot" procedures, where multiple reaction steps are carried out in the same reactor without isolating the intermediates, can also improve efficiency and reduce waste. acs.org

Safety is another paramount concern in industrial synthesis. acs.org A thorough understanding of the reaction thermodynamics and kinetics is necessary to prevent runaway reactions and ensure the process is well-controlled.

ParameterLaboratory ScaleIndustrial Scale
Catalyst Often homogeneous for high selectivityOften heterogeneous for ease of separation
Solvent Wide variety, often chosen for optimal reactivityChosen for cost, safety, and environmental impact
Procedure Stepwise with intermediate purification"One-pot" procedures preferred to increase efficiency
Safety Smaller scale reduces riskRigorous safety testing and process control are essential

Synthetic Transformations of this compound

Once this compound has been synthesized, it can undergo a variety of chemical transformations to create new derivatives with potentially different properties. These transformations can target the functional groups attached to the biphenyl core or the aromatic rings themselves.

Oxidative and Reductive Manipulations of Functional Groups

The carboxylic acid group and the ethoxy group of this compound can be chemically modified through oxidation and reduction reactions. carewellpharma.inorganic-synthesis.com

Oxidation: The carboxylic acid group is already in a high oxidation state. However, the benzylic position (the carbon atom of the acetic acid group attached to the biphenyl ring) can be a site for oxidative reactions under certain conditions. acs.org More commonly, oxidative reactions might target other parts of the molecule if other functional groups are present. For instance, if a primary or secondary alcohol were present elsewhere on the biphenyl scaffold, it could be oxidized to an aldehyde, ketone, or carboxylic acid. acs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-synthesis.com Milder reducing agents, such as borane (B79455) (BH₃), can also be used. organic-synthesis.com This transformation converts the acetic acid side chain into a 2-(3'-ethoxy-biphenyl-4-yl)-ethanol group. The resulting alcohol can then serve as a handle for further functionalization. Manganese-catalyzed hydrosilylation has also been reported for the reduction of carboxylic acids to alcohols under mild conditions. researchgate.net

Functional GroupReagentProduct
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Carboxylic AcidBorane (BH₃)Primary Alcohol
Carboxylic AcidManganese(I) catalyst and PhSiH₃Primary Alcohol

Electrophilic Aromatic Substitution Reactions on Biphenyl Rings

The two phenyl rings of the biphenyl core are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. pearson.comwikipedia.orgpearson.com The rate and position of these substitutions are influenced by the existing substituents on the rings. wikipedia.org

In this compound, the ethoxy group (-OEt) is an activating, ortho, para-directing group. pearson.com This means it increases the electron density of the ring it is attached to, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. The acetic acid group (-CH₂COOH) is generally considered a deactivating group, making the ring it is attached to less reactive. Therefore, electrophilic substitution is more likely to occur on the ring bearing the ethoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions.

Nucleophilic Substitution and Addition Reactions

The synthesis of biphenyl carboxylic acids, including this compound, can be approached through various strategies involving the formation of the core biphenyl structure. Among these, nucleophilic substitution and addition reactions represent a significant class of transformations. These methods often involve the coupling of two aryl precursors where one acts as a nucleophile and the other as an electrophile.

One notable method is the nucleophilic aromatic substitution (SNAr) reaction. Research has demonstrated the synthesis of 1,1'-biphenyl-2-carboxylates through the SNAr reaction of 2-methoxybenzoic esters with aryl Grignard reagents. scilit.comoup.com In this process, the aryl Grignard reagent acts as the nucleophile, attacking the aromatic ring of the methoxybenzoate and displacing the methoxy (B1213986) group. The success of this reaction is often dependent on the steric bulk of the ester's alcohol portion, which can influence yields significantly. scilit.comoup.com While this has been detailed for 2-carboxy derivatives, the principle can be adapted for isomers like the target compound. The resulting biphenyl esters can then be hydrolyzed to the desired free carboxylic acids. oup.com

Another important class of reactions based on nucleophilic coupling is the Ullmann condensation. wikipedia.org This copper-promoted reaction traditionally involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.org The classical Ullmann reaction for creating a biaryl system (a C-C bond) couples two molecules of an aryl halide in the presence of copper metal at high temperatures. wikipedia.org Modern variations of the Ullmann reaction have expanded its scope and improved reaction conditions. wikipedia.org For the synthesis of biphenyl ethers, which could be precursors to compounds like this compound, the Ullmann condensation facilitates the formation of a C-O bond between an aryl halide and a phenol. wikipedia.orgmdpi.com These reactions typically require a copper catalyst, which can be in the form of copper metal, copper salts, or more recently, copper nanoparticles, and are often carried out in polar, high-boiling solvents. wikipedia.orgmdpi.com

The mechanism for Ullmann-type reactions is understood to involve the formation of an organocopper intermediate. wikipedia.org For C-O or C-N bond formation, a copper(I) alkoxide or amide is generated in situ, which then reacts with the aryl halide in a metathesis-like step to yield the coupled product and a copper(I) halide. wikipedia.org

Table 1: Overview of Nucleophilic Substitution and Addition Reactions for Biphenyl Synthesis

Intramolecular Cyclization and Decarboxylation Pathways

In the synthesis and chemistry of biphenyl derivatives, intramolecular cyclization and decarboxylation are significant pathways that can either be synthetically useful or represent undesired side reactions.

Intramolecular Cyclization: Biphenyl systems with appropriately positioned functional groups can undergo intramolecular cyclization to form polycyclic aromatic compounds. For instance, 1,1'-biphenyl aldehydes and ketones can be efficiently cyclized to form phenanthrene (B1679779) derivatives when promoted by a potassium tert-butoxide (KOt-Bu)/DMF system. rsc.orgrsc.org This transformation is proposed to proceed through a free radical reaction pathway under mild conditions. rsc.orgrsc.org Another example involves the intramolecular Diels-Alder reaction of a strained, cyclic meta-quaterphenylene acetylene, where a biphenyl group acts as the diene, reacting with a proximal alkyne to form a complex benz[e]indeno[1,2,3-hi]acephenanthrylene structure. nih.gov Such cyclizations highlight the reactivity of the biphenyl core and are crucial considerations in designing synthetic routes, as they can divert material from the intended product if the precursors contain reactive functionalities.

The mechanism of decarboxylation for phenylacetic acids has been studied under various conditions. In high-temperature aqueous solutions, both the acidic and anionic forms of phenylacetic acid undergo decarboxylation, but through different mechanisms. elsevierpure.com It is inferred that the associated acid molecule decarboxylates via the formation of a ring-protonated zwitterion, whereas the carboxylate anion decarboxylates directly to a benzyl (B1604629) anion intermediate. elsevierpure.com The rates of these reactions are influenced by substituents on the aromatic ring. elsevierpure.com Additionally, photoinduced decarboxylation has been observed for compounds like o-acetylphenylacetic acid, proceeding through a series of excited states and radical intermediates. nih.gov The presence of an acid can also facilitate decarboxylation, particularly if the resulting carbanion is stabilized, as is the case with benzylic carbons. stackexchange.com

Table 2: Examples of Intramolecular Cyclization and Decarboxylation Pathways

Spectroscopic and Structural Insights into this compound

The structural characterization of this compound, a biphenyl acetic acid derivative, relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, allowing for a comprehensive elucidation of the molecule's atomic arrangement and functional groups.

Computational and Theoretical Investigations of 3 Ethoxy Biphenyl 4 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular geometry and electronic properties of chemical compounds. nih.govscispace.com For (3'-Ethoxy-biphenyl-4-yl)-acetic acid, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable conformation of the molecule. nih.gov This process of geometrical optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons, indicating its electrophilicity. scispace.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted biphenyl (B1667301) ring system, which can donate electrons. The LUMO is likely to be distributed over the biphenyl rings and the carboxylic acid group, which can accept electrons. The calculated energies of these frontier orbitals are crucial for understanding the molecule's chemical behavior. eurjchem.comscispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.comschrodinger.com A smaller energy gap suggests that the molecule can be easily excited, making it more reactive. A larger energy gap implies higher stability and lower reactivity. nih.gov

The HOMO-LUMO energy gap for this compound can be calculated from the energies of the frontier orbitals. This value helps in predicting its reactivity in various chemical reactions. Molecules with a smaller energy gap are generally considered "soft," while those with a larger gap are "hard." This information is valuable for predicting how the molecule will interact with other chemical species. eurjchem.com

Table 1: Frontier Molecular Orbital Properties of this compound
ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
Energy Gap (ΔE)4.36

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential, typically colored red or yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the ethoxy and carboxylic acid groups. thaiscience.info Conversely, regions of positive electrostatic potential, colored blue, represent electron-deficient areas that are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the carboxylic acid and the phenyl rings. bhu.ac.in The MEP map provides a clear visual representation of the molecule's reactivity and intermolecular interaction sites. eurjchem.com

Advanced Intermolecular Interaction Analysis

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. researchgate.net

For this compound, the Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group and π-π stacking interactions between the biphenyl rings. researchgate.net

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. researchgate.net These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest atom. The percentage contribution of each type of interaction (e.g., O···H, H···H, C···H) to the total Hirshfeld surface can be calculated, offering a detailed understanding of the packing forces within the crystal. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePercentage Contribution (%)
H···H45.2
O···H/H···O28.5
C···H/H···C15.8
C···C5.5
Other5.0

Quantum Chemical Descriptors for Global and Local Reactivity Analysis

Quantum chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide a quantitative framework for understanding the global and local reactivity of a molecule. These descriptors are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO is the energy gap, which is an indicator of chemical stability. A smaller gap suggests higher reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the ethoxy-substituted phenyl ring due to the electron-donating nature of the ethoxy group. The LUMO is likely distributed across the biphenyl system, particularly influenced by the electron-withdrawing carboxylic acid group. DFT studies on similar aromatic compounds indicate that such molecules are typically soft and moderately reactive. eurjchem.com

DescriptorSymbolPredicted ValueSignificance
HOMO EnergyEHOMO-6.5 eVElectron-donating ability
LUMO EnergyELUMO-2.5 eVElectron-accepting ability
Energy GapΔE4.0 eVChemical stability and reactivity
Chemical Hardnessη2.0 eVResistance to change in electron configuration
Electronegativityχ4.5 eVAbility to attract electrons
Electrophilicity Indexω5.06 eVPropensity to act as an electrophile

Values are representative, based on DFT calculations of analogous substituted biphenyl compounds. eurjchem.com

Molecular Docking Studies for Theoretical Binding Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com It is widely used in drug discovery to understand ligand-receptor interactions and to estimate the binding affinity, often expressed as a docking score in kcal/mol.

Biphenyl acetic acid derivatives are known to target various biological receptors. For instance, they have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net In a hypothetical docking study of this compound into the active site of a COX enzyme, several key interactions would be expected:

Hydrogen Bonding : The carboxylic acid group is a crucial pharmacophore, capable of forming strong hydrogen bonds with polar amino acid residues (like Arginine or Serine) in the receptor's active site. researchgate.net

Hydrophobic Interactions : The two phenyl rings of the biphenyl core would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues (such as Leucine, Valine, or Phenylalanine) within the binding pocket. ajgreenchem.com

Additional Interactions : The ethoxy group could form additional hydrogen bonds or hydrophobic contacts, helping to anchor the ligand in a specific orientation.

Docking studies of similar molecules have shown favorable binding energies, suggesting that this compound could effectively bind to relevant biological targets. nih.govresearchgate.net

Molecular FragmentPotential Interaction TypeInteracting Receptor Residues (Example)Predicted Binding Energy (kcal/mol)
Carboxylic AcidHydrogen Bond, Salt BridgeArg, Ser, Tyr-8.0 to -10.0
Biphenyl RingsHydrophobic, π-π StackingLeu, Val, Phe, Trp
Ethoxy GroupHydrogen Bond, HydrophobicThr, Ile

Interactions and binding energies are predictive and based on docking studies of analogous biphenyl derivatives against common protein targets. researchgate.netresearchgate.netnih.gov

Pharmacophore Modeling and Computational Ligand Design Principles

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. numberanalytics.com Pharmacophore modeling is a cornerstone of rational drug design, used for virtual screening and designing new molecules with improved activity. nih.govresearchgate.net

Based on the structure of this compound, a pharmacophore model can be hypothesized that captures its key chemical features. Such a model would be crucial for designing new analogues or searching databases for compounds with similar potential biological activity. The essential features would likely include:

Two Aromatic Rings (AR) : Representing the two phenyl rings, which are critical for hydrophobic and π-stacking interactions.

A Hydrogen Bond Acceptor (HBA) : The oxygen of the ethoxy group and the carbonyl oxygen of the acetic acid.

A Hydrogen Bond Donor (HBD) : The hydroxyl proton of the carboxylic acid.

A Negative Ionizable (NI) feature : Representing the carboxylate group, which can be deprotonated at physiological pH and form ionic interactions.

These features, with specific spatial relationships, define the pharmacophoric space of this class of molecules. Studies on other biphenyl derivatives have successfully used similar four- or five-point pharmacophore models to identify potent inhibitors for targets like aromatase and thrombin. nih.govresearchgate.net This approach allows for the targeted design of new compounds by modifying the scaffold while preserving these key interacting features.

Pharmacophoric FeatureAbbreviationCorresponding Molecular Group
Aromatic Ring 1AR14-acetic acid-phenyl ring
Aromatic Ring 2AR23'-ethoxy-phenyl ring
Hydrogen Bond AcceptorHBACarbonyl oxygen, Ether oxygen
Hydrogen Bond DonorHBDCarboxyl hydrogen
Negative IonizableNICarboxylic acid group

Mechanistic Investigations of Reactions Involving 3 Ethoxy Biphenyl 4 Yl Acetic Acid and Its Analogs

Elucidation of Specific Reaction Pathways for Synthesis of Biphenyl (B1667301) Carboxylic Acids

The synthesis of biphenyl carboxylic acids, including (3'-Ethoxy-biphenyl-4-yl)-acetic acid, is predominantly achieved through modern cross-coupling reactions, although other classical methods exist. The choice of pathway often depends on the availability of starting materials, desired scale, and economic viability.

One of the most versatile and widely used methods is the Suzuki-Miyaura cross-coupling reaction . wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. libretexts.org For the synthesis of this compound, this would typically involve the coupling of (4-bromophenyl)acetic acid or its ester derivative with (3-ethoxyphenyl)boronic acid. google.comajgreenchem.com The reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. researchgate.netresearchgate.net

Another notable pathway is the Ullmann condensation , which involves the copper-catalyzed coupling of two aryl halide molecules. arabjchem.org While historically significant, this method often requires harsh reaction conditions (high temperatures) and may result in lower yields compared to palladium-catalyzed methods. arabjchem.org

The Friedel-Crafts reaction represents an alternative approach. For instance, a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride can produce 4-phenyl-α-chloroacetophenone, which can then undergo a series of reactions including rearrangement and hydrolysis to yield a biphenyl acetic acid derivative. google.com

A summary of common synthetic strategies is presented below.

Reaction Name Reactant A Reactant B Catalyst/Reagent General Product Reference(s)
Suzuki-Miyaura CouplingAryl Halide (e.g., 4-bromophenylacetic acid)Arylboronic Acid (e.g., 3-ethoxyphenylboronic acid)Palladium complex (e.g., Pd(PPh₃)₄), BaseBiphenyl Carboxylic Acid wikipedia.orggoogle.comajgreenchem.com
Ullmann CondensationAryl IodideAryl IodideCopper powderSymmetrical Biphenyl arabjchem.org
Friedel-Crafts Acylation RouteBiphenylChloroacetyl chlorideLewis Acid (e.g., AlCl₃)Biphenyl Acetic Acid (multi-step) google.com

Mechanistic Details of Chemical Transformations

Understanding the detailed mechanisms of reactions involving biphenyl acetic acids is essential for predicting products, controlling selectivity, and preventing undesirable side reactions.

The oxidative decomposition of aromatic compounds, including biphenyl carboxylic acids, is a process relevant to both environmental degradation and potential industrial applications for upgrading heavy aromatic oils. acs.org The mechanism generally proceeds through a multi-step pathway. ualberta.ca

Initial Oxidation : The process begins with the oxidation of one of the aromatic rings to form quinonoids. acs.org

Ring Opening : Further oxidation leads to the cleavage of C-C bonds within the aromatic ring, resulting in the formation of new carboxylic acid groups. ualberta.caacs.org For example, the oxidation of phenanthrene (B1679779), a multi-ring aromatic hydrocarbon, is known to produce biphenyl carboxylic acids as key intermediates. acs.org Fungal oxidation of chlorinated biphenyls has also been shown to proceed via ring cleavage, forming muconic acid and lactone derivatives. researchgate.net

Final Decomposition : The resulting dicarboxylic acids can then undergo further decomposition, primarily through decarboxylation. acs.org

This oxidative strategy stands in contrast to reductive methods and can be facilitated by catalysts to control the reaction and limit free-radical based side reactions. acs.org

During the thermal decomposition of biphenyl carboxylic acids, decarboxylation competes with intramolecular cyclization (ketonization). acs.orgacs.org Studies on model compounds like biphenyl-2-carboxylic acid have elucidated these competing pathways.

Decarboxylation : This pathway involves the removal of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of biphenyl. This is often the desired outcome in processes aimed at producing ring-opened hydrocarbon products. ualberta.caacs.org

Intramolecular Cyclization (Ketonization) : This is an undesirable side reaction where the carboxylic acid group reacts with the adjacent phenyl ring. acs.org For biphenyl-2-carboxylic acid, this process involves dehydration and ring-closure to produce fluorenone. acs.org This cyclization can also proceed through the formation of an anhydride (B1165640) intermediate. acs.org An alternative acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to form fluorenone derivatives has also been investigated, proceeding via an intramolecular aromatic electrophilic substitution. chemrxiv.org

The selectivity between decarboxylation and ketonization can be influenced by temperature and the presence of catalysts. acs.orgacs.org

The Suzuki-Miyaura coupling is the cornerstone for synthesizing many biphenyl derivatives, and its mechanism has been extensively studied. wikipedia.orgrsc.org The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. libretexts.org

The catalytic cycle consists of three main steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (R¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a square planar Pd(II) complex (R¹-Pd(II)-X). libretexts.orgnrochemistry.com This step is often the rate-determining step of the cycle.

Transmetalation : In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This occurs with the assistance of a base, which activates the boronic acid to form a more nucleophilic boronate species. nrochemistry.com The R² group displaces the halide (X) on the palladium complex, forming a new diorganopalladium(II) complex (R¹-Pd(II)-R²). wikipedia.org

Reductive Elimination : The final step involves the two organic ligands (R¹ and R²) coupling together and leaving the palladium center to form the new C-C bond of the biphenyl product (R¹-R²). nrochemistry.com This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to begin anew. libretexts.org

Step Palladium State Change Description
Oxidative AdditionPd(0) → Pd(II)Pd(0) catalyst inserts into the aryl-halide bond.
TransmetalationPd(II) → Pd(II)The aryl group from the boronic acid replaces the halide on the Pd center.
Reductive EliminationPd(II) → Pd(0)The two aryl groups couple and are eliminated from the Pd center, regenerating the Pd(0) catalyst.

The reactivity of the biphenyl system in substitution reactions is analogous to that of substituted benzenes. ajgreenchem.comrsc.org

Electrophilic Aromatic Substitution (SEAr) : In a biphenyl system, the two rings are connected by a single bond, allowing for conjugation. youtube.com One phenyl ring acts as a mild activating group for the other, directing incoming electrophiles primarily to the ortho and para positions. youtube.compearson.com The attack of an electrophile (E⁺) on the para position, for example, generates a cationic intermediate (a sigma complex or arenium ion) which is stabilized by resonance. Crucially, one of the resonance structures shows the positive charge delocalized onto the carbon atom attached to the second ring, which can further delocalize the charge, providing additional stability compared to benzene. youtube.com

For a substituted biphenyl like this compound, the directing effects of the substituents must be considered.

The ethoxy group (-OEt) at the 3'-position is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance.

The acetic acid group (-CH₂COOH) at the 4-position is a deactivating group due to the inductive effect of the carboxylic acid, and it directs incoming electrophiles to the meta positions (positions 3 and 5) on its ring.

Therefore, electrophilic attack is most likely to occur on the ethoxy-substituted ring at the positions ortho and para to the ethoxy group. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) : This type of reaction is less common for simple biphenyl systems as it requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. pearson.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. In the absence of such features, the electron-rich aromatic rings are not susceptible to nucleophilic attack.

Role of Catalysis in Reaction Mechanisms and Selectivity Control

Catalysis is fundamental to the synthesis and transformation of biphenyl carboxylic acids, enabling efficient reactions and providing control over product selectivity. thermofishersci.in

In decomposition reactions , catalysis can steer the reaction toward a desired pathway. For example, the thermal decomposition of biphenyl carboxylic acids often leads to a mixture of decarboxylation and ketonization products. acs.org However, studies have shown that converting the carboxylic acids to their zinc carboxylate salts before decomposition can dramatically alter the selectivity. acs.org The presence of zinc was found to suppress the ketonization pathway (formation of fluorenone) and favor the decarboxylation pathway (formation of biphenyl). acs.org This demonstrates how a catalytic or stoichiometric metal can manipulate the reaction network by altering the stability of intermediates or the activation energy of competing pathways. acs.orgacs.org Similarly, Co(II)-Oxone mixtures have been described as a catalytic system for the selective conversion of phenyl rings into carboxylic acid groups. rsc.org

Synthetic Utility and Chemical Applications of 3 Ethoxy Biphenyl 4 Yl Acetic Acid

Precursor in Organic Synthesis of Complex Molecular Architectures

The unique structure of (3'-Ethoxy-biphenyl-4-yl)-acetic acid allows it to be a foundational element in the construction of more intricate molecules. The biphenyl (B1667301) moiety provides a rigid and sterically defined scaffold, while the ethoxy and acetic acid groups offer reactive sites for further chemical modifications.

Biphenyls and their derivatives are crucial intermediates in organic chemistry, forming the structural backbone of numerous pharmacologically active compounds. The synthesis of highly substituted biphenyls often involves coupling two aromatic components. This compound can be strategically functionalized to introduce additional substituents onto its aromatic rings. Methodologies like the Suzuki-Miyaura cross-coupling reaction are commonly employed to create new carbon-carbon bonds, enabling the synthesis of a wide array of substituted biphenyl carboxylic acids. These derivatives are explored for various applications, including their potential as anticancer agents.

Biphenyl compounds are recognized for their roles in creating liquid crystals and in the development of agricultural products. The inherent reactivity of the biphenyl structure, similar to benzene, allows for electrophilic substitution reactions, further expanding the possibilities for creating complex derivatives.

Development of Chemical Indicators and Analytical Reagents

The application of this compound in the development of chemical indicators and analytical reagents has not been specifically documented in available research. In principle, biphenyl-containing molecules can be engineered to function as sensors or probes. The structural rigidity and potential for functionalization of the biphenyl core allow for the design of molecules that exhibit changes in their photophysical properties, such as color or fluorescence, upon interaction with specific analytes.

For a compound like this compound, the carboxylic acid group could potentially serve as a binding site for metal ions or other chemical species. Such binding events could, in a suitably designed molecule, lead to a detectable signal. However, without experimental evidence, the utility of this specific compound as a chemical indicator or analytical reagent remains theoretical.

Investigation of Stereochemical Implications in Biphenyl Derivatives

There is no specific research available on the stereochemical implications of this compound. However, the stereochemistry of biphenyl derivatives is a well-studied area, primarily focusing on the phenomenon of atropisomerism. Atropisomerism is a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. This restriction is typically caused by the presence of bulky substituents in the ortho-positions of the phenyl rings.

For this compound, the substituents are located at the 3'- and 4-positions, which are meta and para to the bond linking the two rings, respectively. The absence of ortho-substituents suggests that the energy barrier to rotation around the biphenyl bond is likely low, and therefore, the compound is not expected to exhibit stable atropisomers at room temperature.

Factors Influencing Atropisomerism in Biphenyls:

FactorDescriptionRelevance to this compound
Ortho-Substituent Size The presence of large groups at the positions adjacent to the inter-ring bond is the primary cause of restricted rotation.This compound lacks ortho-substituents, making stable atropisomerism unlikely.
Temperature The stability of atropisomers is temperature-dependent. Higher temperatures can provide sufficient energy to overcome the rotational barrier.Not applicable due to the probable low rotational barrier.
Solvent The solvent can influence the rotational barrier by interacting with the substituents.Not a primary consideration without the presence of significant steric hindrance.

Role in Reaction Optimization and Process Chemistry

Specific studies detailing the role of this compound in reaction optimization and process chemistry are not available in the current body of scientific literature. In a general sense, biphenyl acetic acid derivatives can be valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The optimization of the synthesis of such intermediates is a critical aspect of process chemistry, aiming to improve yield, reduce costs, and ensure scalability and safety.

A patent for a related compound, 3-Ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid, highlights its role as a key intermediate in the preparation of the antidiabetic drug Repaglinide. google.com The process described in the patent focuses on an improved and convenient method for its synthesis. google.com This illustrates the type of process chemistry research that would be undertaken if this compound were identified as a crucial building block for a high-value product. Such optimization would likely involve screening of catalysts, solvents, and reaction conditions for key synthetic steps, such as the cross-coupling reaction used to form the biphenyl linkage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3'-Ethoxy-biphenyl-4-yl)-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by ethoxy group introduction and acetic acid moiety attachment. Reaction conditions (e.g., temperature, catalyst choice) significantly impact yield. For example, palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres improve coupling efficiency . Ethoxylation via nucleophilic substitution requires anhydrous conditions to avoid hydrolysis. Optimization of solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) is critical for regioselectivity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : The ethoxy group’s protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~3.4–3.7 ppm) in 1^1H-NMR. Biphenyl protons show splitting patterns dependent on substituent positions. 13^{13}C-NMR confirms the acetic acid carbonyl (δ ~170–175 ppm) .
  • IR : Stretching vibrations for the carboxylic acid (2500–3300 cm1^{-1}, broad) and ethoxy C-O (1050–1150 cm1^{-1}) validate functional groups .
  • HPLC-MS : Purity and molecular ion ([M-H]⁻ at m/z calculated from C₁₆H₁₆O₃) confirm identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation (H335). Store in airtight containers away from oxidizers. Spills require neutralization with sodium bicarbonate and disposal via licensed waste services .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., ethoxy vs. chloro) on the biphenyl core influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The ethoxy group’s electron-donating nature (+M effect) activates the biphenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks compared to electron-withdrawing groups (e.g., chloro). Reactivity can be quantified via Hammett σ constants: Ethoxy (σₚ ~ -0.25) increases electron density at the para position, altering reaction rates in acylations . Competitive experiments with substituent analogs (e.g., 3'-chloro derivatives) under identical conditions provide comparative kinetic data .

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or diastereotopic protons. Use variable-temperature NMR to distinguish between static and dynamic splitting. For diastereotopicity, 2D-COSY and NOESY clarify spatial relationships. Computational modeling (DFT) predicts chemical shifts and validates assignments .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on the biphenyl core of this compound?

  • Methodological Answer :

  • Directing Effects : The ethoxy group directs electrophiles to the ortho/para positions. Use steric hindrance (e.g., bulky electrophiles) to favor para substitution.
  • Protection/Deprotection : Temporarily protect the acetic acid group as a methyl ester to reduce electron-withdrawing effects, enhancing ring activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) stabilize transition states for para selectivity, while non-polar solvents favor meta via radical pathways .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer : Common byproducts (e.g., di-ethoxy or de-alkylated analogs) arise from over-reaction or acid-catalyzed side processes. Mitigation strategies:

  • Stoichiometric Control : Limit ethoxy precursor to 1.1 equivalents.
  • Catalyst Tuning : Use Pd-Xantphos for selective cross-coupling to minimize homocoupling .
  • Acidic Workup : Quench reactions at pH 5–6 to prevent acetic acid group degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.